molecular formula C18H28BNO4 B2837436 5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester CAS No. 2377607-00-4

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester

Cat. No. B2837436
CAS RN: 2377607-00-4
M. Wt: 333.24
InChI Key: DIJHHRXIRVXXOA-UHFFFAOYSA-N
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Description

The compound “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” is similar . It has a CAS Number of 1218791-23-1 and a molecular weight of 320.2 . Its linear formula is C16H25BN2O4 .


Molecular Structure Analysis

The InChI code for “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” is 1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” include a molecular weight of 320.2 .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, closely related to the compound , have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This is particularly intriguing because phosphorescent organic molecules typically require heavy atoms and/or carbonyl groups to efficiently generate a triplet excited state. Theoretical calculations suggest that such molecules undergo an out-of-plane distortion in the excited state, responsible for their phosphorescence. This finding could update the general notion of phosphorescent organic molecules and suggests potential applications in the development of new materials for organic phosphorescent devices (Shoji et al., 2017).

Organic Synthesis Applications

Arylboronic acid pinacol esters serve as pivotal reagents in organic synthesis, exemplified by their role in the Suzuki-Miyaura cross-coupling reactions. Recent research has highlighted their utility in the chemoselective benzylation of aldehydes, where activation with specific reagents enables the nucleophilic transfer of benzyl groups, offering excellent yields. This demonstrates their versatility in creating complex organic molecules with high precision (Hollerbach & Barker, 2018).

Material Science and Polymer Chemistry

In material science, arylboronic acid pinacol esters have facilitated the synthesis of hyperbranched polymers with controlled degrees of branching. For example, the catalyst-transfer Suzuki–Miyaura coupling reaction using these esters enabled the preparation of hyperbranched polythiophene with almost 100% branching, opening new avenues for the creation of advanced polymeric materials with specific electrical or optical properties (Segawa, Higashihara, & Ueda, 2013).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” can be found online .

properties

IUPAC Name

N-tert-butyl-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-14(22-8)13(11-12)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHHRXIRVXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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